molecular formula C20H24N2O4S B2989915 1-((4-methoxyphenyl)sulfonyl)-N-(m-tolyl)piperidine-4-carboxamide CAS No. 923407-87-8

1-((4-methoxyphenyl)sulfonyl)-N-(m-tolyl)piperidine-4-carboxamide

Cat. No.: B2989915
CAS No.: 923407-87-8
M. Wt: 388.48
InChI Key: QJEHODRHIBGNGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Methoxyphenyl)sulfonyl)-N-(m-tolyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a 4-methoxyphenylsulfonyl group at the 1-position and an m-tolyl (meta-methylphenyl) substituent on the amide nitrogen.

Key structural features:

  • Piperidine core: Provides conformational flexibility and hydrogen-bonding capabilities.
  • 4-Methoxyphenylsulfonyl group: Enhances solubility and influences electronic properties via the electron-donating methoxy group.

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-N-(3-methylphenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-15-4-3-5-17(14-15)21-20(23)16-10-12-22(13-11-16)27(24,25)19-8-6-18(26-2)7-9-19/h3-9,14,16H,10-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEHODRHIBGNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((4-methoxyphenyl)sulfonyl)-N-(m-tolyl)piperidine-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:
C20H24N2O4SC_{20}H_{24}N_{2}O_{4}S
It features a piperidine core substituted with a methoxyphenyl sulfonyl group and an m-tolyl group, which contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in cancer progression, such as coactivator-associated arginine methyltransferase 1 (CARM1), which is crucial for hormone-dependent tumors .
  • Antimicrobial Activity : Compounds with similar structures have been evaluated for their efficacy against pathogens like Mycobacterium tuberculosis, showing promising activity with minimal cytotoxicity .
  • Antiproliferative Effects : The compound has demonstrated significant antiproliferative effects against various cancer cell lines, indicating potential as an anticancer agent. For instance, derivatives of piperidine have been linked to inhibition of cell cycle progression and apoptosis induction in cancer cells .

Biological Activity Data

The following table summarizes the biological activities reported for similar compounds:

Activity Type Cell Line/Pathogen IC50/MIC Value Reference
AnticancerSK-OV-3 (ovarian carcinoma)19.5 μM
AntimicrobialMycobacterium tuberculosis6.3 - 23 μM
AntioxidantVarious free radicalsNot specified
Inhibition of CARM1Prostate and breast cancer cellsSelective inhibition

Case Studies

  • Anticancer Activity : A study evaluated the anticancer properties of a related piperidine derivative against multiple cancer types, including breast and lung cancers. The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
  • Inhibition Studies : In another research effort, compounds structurally similar to this compound were screened for their ability to inhibit CARM1. The results showed that these compounds could effectively reduce the enzymatic activity associated with tumor growth .
  • Antimicrobial Efficacy : A high-throughput screening identified several analogs that displayed potent activity against M. tuberculosis, with some exhibiting low cytotoxicity towards human liver cells (HepG2) at effective concentrations .

Comparison with Similar Compounds

Variations in the Sulfonyl Substituent

The sulfonyl group is a critical pharmacophore. Modifications here alter electronic, steric, and solubility profiles:

Compound Name Sulfonyl Group Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 4-Methoxyphenyl 432.49* Not explicitly reported in evidence
1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide 4-Methylphenyl 415.51 Increased hydrophobicity; potential CNS activity
1-((1H-Indazol-5-yl)sulfonyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide (ML380) 1H-Indazol-5-yl 521.54 Positive allosteric modulator of mAChRs; enhanced cooperativity with ACh
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-(m-tolylsulfonyl)piperidine-4-carboxamide (4–12) m-Tolyl (3-methylphenyl) 493.60 Multitarget inhibitor for pain management

*Calculated based on molecular formula C20H22N2O4S.

Key Findings :

  • The 4-methoxyphenyl group in the target compound may improve solubility compared to 4-methylphenyl analogs .
  • Bulky heterocyclic sulfonyl groups (e.g., indazol-5-yl in ML380) enhance receptor cooperativity but reduce synthetic yield .

Variations in the Amide Nitrogen Substituent

The N-aryl group significantly impacts target selectivity and binding affinity:

Compound Name Amide Nitrogen Substituent Molecular Weight (g/mol) Biological Activity/Notes Reference
Target Compound m-Tolyl 432.49 Unreported in provided evidence
N-(2-Ethylphenyl)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide (9g) 2-Ethylphenyl + triazole-thioether 607.78 High yield (89%); structural complexity for BSA binding studies
N-(4-Ethoxyphenyl)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide (9h) 4-Ethoxyphenyl + triazole-thioether 621.77 Moderate melting point (166°C); potential for extended pharmacokinetics
N-(2-Methylphenyl)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide (9e) 2-Methylphenyl + triazole-thioether 591.74 IR data confirms carbonyl and aromatic interactions

Key Findings :

  • Bulky substituents (e.g., triazole-thioether in 9g–9i) enhance protein binding but may reduce bioavailability .
  • Ethoxy groups (as in 9h) extend metabolic stability compared to methyl or ethyl substituents .

Additional Functional Modifications

Some analogs incorporate fused rings or halogens for enhanced activity:

Compound Name Additional Features Molecular Weight (g/mol) Applications Reference
1-[(4-Methoxyphenyl)methyl]-N-[6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazine-1-carbonyl)pyridin-3-yl]piperidine-4-carboxamide (6) Trifluoromethylphenyl + piperazine 683.17 AMPK activation; trifluoromethyl enhances metabolic resistance
Sch225336 (Bis-sulfone cannabinoid) Dual sulfonyl groups 578.62 CB2 receptor selectivity; structural rigidity improves binding

Key Findings :

  • Fluorinated groups (e.g., trifluoromethyl in compound 6) improve lipophilicity and target engagement .
  • Dual sulfonyl groups (e.g., Sch225336) enhance receptor selectivity but complicate synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.